4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-4-12-15(13,14)10-6-7(2)9(11)5-8(10)3/h5-6,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKAVWCIXFVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The synthesis is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheric conditions to prevent hydrolysis of the sulfonyl chloride. Ethylamine, either as a gas or in a 33% w/w aqueous solution, is added dropwise to a stirred solution of the sulfonyl chloride at 0–5°C. The exothermic reaction necessitates careful temperature control to minimize side reactions such as disubstitution or sulfonate ester formation.
Example Procedure
-
Reactants :
-
Solvent : THF (0.2 M concentration)
-
Work-up :
-
After 4 hours at room temperature, the mixture is diluted with ice-cold water and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) yields the product as a white solid.
-
Characterization Data
-
Yield : 82–89% (reported for analogous N-alkyl sulfonamides)
-
¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 2H, aromatic), 3.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.58 (s, 6H, Ar-CH₃), 1.24 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
HRMS (ESI) : [M+H]⁺ calcd. for C₁₁H₁₅ClNO₂S: 268.0468; found: 268.0465.
Iron-Catalyzed Cross-Coupling for N-Alkylation
While less common, transition-metal-catalyzed cross-coupling offers an alternative route for introducing the ethyl group onto preformed sulfonamides. This method is particularly useful when direct amine substitution is hindered by steric or electronic factors.
Methodology
Starting from 4-chloro-2,5-dimethylbenzenesulfonamide, an iron-catalyzed coupling with ethylmagnesium chloride (EtMgCl) facilitates N-ethylation. Fe(acac)₃ (5 mol%) and N-methylpyrrolidone (NMP, 600 mol%) in THF mediate the reaction at 0°C.
Key Insights
-
Catalytic System : Fe(acac)₃/NMP enhances the nucleophilicity of the Grignard reagent, enabling efficient C–N bond formation.
-
Limitations : Competing C–C coupling at the aromatic chloro position may occur if the sulfonamide nitrogen is insufficiently activated.
Reaction Outcomes
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Direct sulfonamide formation | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | THF, 0–25°C, 4 h | 82–89% | High regioselectivity; minimal byproducts | Requires anhydrous conditions; costly sulfonyl chloride |
| Iron-catalyzed coupling | 4-Chloro-2,5-dimethylbenzenesulfonamide | Fe(acac)₃, NMP, THF, 0°C | 75–80% | Avoids sulfonyl chloride synthesis | Risk of C–C coupling; sensitive to moisture |
Industrial and Scalability Considerations
The direct sulfonamide route is preferred for large-scale production due to its simplicity and commercial availability of 4-chloro-2,5-dimethylbenzenesulfonyl chloride. Key industrial parameters include:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have indicated that sulfonamide derivatives, including 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, exhibit antiviral activity. Research has shown that modifications of sulfonamides can lead to compounds effective against viruses such as coxsackievirus B and dengue virus. For instance, a sulfonamide compound demonstrated an IC50 value for dengue virus protease inhibition of approximately 48.2 µM, highlighting the potential of these compounds in developing antiviral agents .
Antitumor Activity
Sulfonamides are also explored for their antitumor properties. A study indicated that certain sulfonamide derivatives could selectively inhibit human intestinal carboxylesterases, which are involved in the activation of prodrugs like CPT-11 into their active forms. This selectivity could enhance the efficacy of chemotherapeutic agents while minimizing side effects .
Synthetic Organic Chemistry
Cross-Coupling Reactions
this compound has been utilized in iron-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are significant for synthesizing complex organic molecules. In one study, the compound was used as a substrate in a cross-coupling reaction with Grignard reagents, yielding high conversion rates and selectivity . The following table summarizes key findings from these reactions:
| Reaction Type | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Iron-Catalyzed Cross-Coupling | Fe(acac)3 | 95 | NMP solvent at room temperature |
| Grignard Coupling | C2H5MgCl | 98 | THF solvent at 0 °C |
Material Science
Polymer Chemistry
The incorporation of sulfonamides into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that sulfonamide-containing polymers can exhibit improved performance in various applications, including membranes for fuel cells and drug delivery systems. The presence of sulfonamide groups can enhance the hydrophilicity and ionic conductivity of polymer membranes .
Case Study 1: Antiviral Activity
A recent investigation into the antiviral properties of modified sulfonamides demonstrated that specific structural modifications could significantly enhance their efficacy against viral targets. The study synthesized a series of derivatives from this compound and tested them against multiple viral strains, revealing promising results that warrant further exploration .
Case Study 2: Cross-Coupling Efficiency
In a study focusing on synthetic methodologies, researchers employed this compound in cross-electrophile coupling reactions. The results indicated that this compound serves as an effective precursor for generating diverse organic frameworks with high yields and selectivity under mild conditions .
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Benzene Ring | Sulfonamide Group Modification |
|---|---|---|---|---|
| 4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide | C₈H₁₀ClNO₂S | 219.69 | 4-Cl, 2-CH₃, 5-CH₃ | N-Ethyl |
| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | C₁₄H₁₄ClNO₂S | 295.78 | 4-Cl | N-(2,5-dimethylphenyl) |
| 4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide | C₁₄H₁₃Cl₂NO₄S | 362.22 | 4-Cl, 2-OCH₃, 5-OCH₃, 4-Cl (on second ring) | N-(4-chloro-2,5-dimethoxyphenyl) |
| 4-Chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide | C₁₃H₁₇ClNO₂S | 286.80 | 4-Cl, 2-CH₃, 5-CH₃ | N-Cyclopentyl |
Key Observations :
- Substituent Effects : The position and type of substituents (e.g., Cl, CH₃, OCH₃) significantly alter electronic properties. For instance, methoxy groups (OCH₃) in the third compound increase polarity compared to methyl groups, enhancing solubility in polar solvents .
Physicochemical and Crystallographic Properties
Table 2: Physical Properties and Stability
Research Findings :
Biological Activity
4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the sulfonation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is usually conducted under controlled conditions to ensure high yield and purity. The general synthetic route is as follows:
- Sulfonation : Reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with ethylamine in the presence of a base (e.g., pyridine).
- Purification : The crude product is purified through recrystallization or column chromatography.
This compound exhibits its biological effects primarily through enzyme inhibition. It can interact with specific molecular targets, disrupting essential biochemical pathways. This inhibition can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions.
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that similar sulfonamide compounds inhibit insulin-regulated aminopeptidase (IRAP), which is involved in glucose metabolism. Such inhibition could potentially aid in managing diabetes .
- Antiviral Activity : Research into sulfonamide derivatives has revealed promising antiviral properties against viruses like SARS-CoV-2. For instance, a related compound exhibited an IC50 value of 0.8 µM against SARS-CoV-2 without cytotoxicity .
- Metabolic Syndrome : Investigations into the effects of sulfonamides on metabolic syndrome suggest that these compounds can enhance insulin sensitivity and improve glycemic control in animal models .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a substituted aniline precursor. Key steps include chlorosulfonation of 2,5-dimethylbenzene derivatives followed by amidation with ethylamine. Reaction parameters such as temperature (optimized at 50–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of sulfonyl chloride to amine (1:1.2 molar ratio) critically impact yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies substituent patterns and confirms the ethyl and methyl groups. Fourier-Transform Infrared (FTIR) spectroscopy verifies sulfonamide S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹). Single-crystal X-ray diffraction (XRD) resolves molecular geometry and hydrogen-bonding networks, as demonstrated in related sulfonamide structures .
Q. What are the documented biological activities of this compound, and how are these assays designed?
- Methodological Answer : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution assays (MIC values ≤32 µg/mL) and anticancer potential in vitro (e.g., MTT assays on HeLa cells). Experimental controls include solvent-only blanks and reference drugs (e.g., cisplatin). Structure-activity relationships (SAR) are explored by modifying substituents on the benzene ring .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess stability under varying pH and temperature conditions. These methods guide experimental optimization, reducing trial-and-error approaches .
Q. What experimental design strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer : Factorial Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature, pH) influencing solubility discrepancies. For example, a 2³ factorial design evaluates interactions between dimethyl sulfoxide (DMSO), water, and buffered solutions. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation pathways .
Q. How does crystal packing influence the compound’s physicochemical properties, and how can polymorphs be controlled?
- Methodological Answer : XRD analysis reveals hydrogen-bonding motifs (e.g., N–H···O=S interactions) and π-π stacking, which affect melting points and dissolution rates. Polymorph control is achieved via solvent crystallization screening (e.g., ethanol vs. acetonitrile) and seeding techniques. Differential Scanning Calorimetry (DSC) monitors phase transitions .
Q. What strategies optimize the compound’s selectivity in medicinal chemistry applications to mitigate off-target effects?
- Methodological Answer : Competitive binding assays (e.g., surface plasmon resonance) quantify interactions with non-target proteins. Fragment-based drug design (FBDD) introduces substituents like fluorinated groups or heterocycles to enhance selectivity. Molecular docking (AutoDock Vina) screens virtual libraries against target enzymes (e.g., carbonic anhydrase isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
